1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane

概要

説明

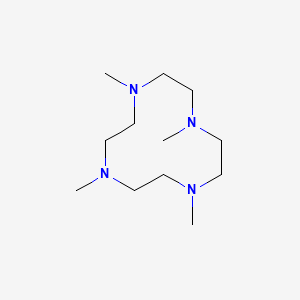

1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane is a macrocyclic compound with the molecular formula C₁₂H₂₈N₄. It is a derivative of cyclen, a well-known tetraazamacrocycle, where the nitrogen atoms are substituted with methyl groups. This compound is of significant interest in coordination chemistry due to its ability to form stable complexes with various metal ions.

準備方法

Synthetic Routes and Reaction Conditions

1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane can be synthesized through the alkylation of cyclen. The typical synthetic route involves the reaction of cyclen with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

化学反応の分析

Types of Reactions

1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane primarily undergoes coordination reactions with metal ions. It can form stable complexes with transition metals, lanthanides, and actinides.

Common Reagents and Conditions

Coordination Reactions: Metal salts such as copper(II) chloride, nickel(II) nitrate, and gadolinium(III) chloride are commonly used. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature or slightly elevated temperatures.

Substitution Reactions: The methyl groups on the nitrogen atoms can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Major Products

Metal Complexes: The major products of coordination reactions are metal complexes, which can be used in various applications such as catalysis, magnetic resonance imaging (MRI) contrast agents, and radiopharmaceuticals.

Substituted Derivatives: Substitution reactions yield derivatives with different functional groups, which can be further utilized in specialized applications.

科学的研究の応用

Catalytic Applications

1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane is frequently used as a ligand in coordination chemistry. Its ability to stabilize metal ions enhances catalytic reactions.

Case Study: Hydrogenation Reactions

Recent studies have demonstrated its effectiveness in catalyzing hydrogenation reactions. For example:

- Catalyst System: Magnesium pincer complexes incorporating this compound.

- Reactions: Semihydrogenation of alkynes and hydrogenation of alkenes.

- Results: High yields and selectivities were achieved through metal-ligand cooperation mechanisms .

Biomedical Applications

The compound is also explored for its potential in biomedical applications due to its chelating properties.

Case Study: MRI Contrast Agents

This compound derivatives are investigated for use as MRI contrast agents:

- Mechanism: The compound forms stable complexes with gadolinium ions.

- Benefits: Enhanced imaging contrast and reduced toxicity compared to traditional contrast agents .

Coordination Chemistry

The compound's structure allows it to form various coordination complexes with transition metals.

Table: Coordination Complexes of this compound

| Metal Ion | Complex Type | Application |

|---|---|---|

| Cu(II) | Cu(II) complex | Catalysis |

| Ni(II) | Ni(II) complex | Electrocatalysis |

| Co(II) | Co(II) complex | Organic synthesis |

Environmental Applications

Research indicates potential uses in environmental chemistry for the remediation of heavy metals.

Case Study: Heavy Metal Ion Removal

The compound has shown promise in adsorbing heavy metal ions from aqueous solutions:

作用機序

The primary mechanism of action of 1,4,7,10-tetramethyl-1,4,7,10-tetraazacyclododecane involves its ability to chelate metal ions. The nitrogen atoms in the macrocyclic ring donate electron pairs to the metal ion, forming a stable coordination complex. This chelation enhances the solubility, stability, and bioavailability of the metal ions, making them suitable for various applications.

類似化合物との比較

Similar Compounds

Cyclen (1,4,7,10-tetraazacyclododecane): The parent compound without methyl substitutions.

1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A similar macrocyclic compound with a larger ring size.

1,4,7-Triazacyclononane: A smaller macrocyclic compound with three nitrogen atoms.

Uniqueness

1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane is unique due to its methyl substitutions, which enhance its lipophilicity and potentially alter its coordination properties compared to the parent compound, cyclen. This can lead to differences in the stability and reactivity of its metal complexes, making it suitable for specific applications where these properties are advantageous.

生物活性

1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane (often referred to as Me4cyclam) is a macrocyclic compound that has garnered significant attention in the fields of medicinal chemistry and coordination chemistry due to its unique structural properties and biological activities. This article explores the biological activity of Me4cyclam, including its synthesis, mechanisms of action, and applications in various therapeutic contexts.

Chemical Structure and Properties

Me4cyclam is a tetraaza macrocyclic ligand characterized by a dodecane backbone with four nitrogen atoms integrated into its structure. Its chemical formula is . The presence of multiple nitrogen atoms allows for strong coordination with metal ions, which enhances its biological activity.

Synthesis

The synthesis of Me4cyclam typically involves the condensation of triethylenetetramine with suitable aldehydes or ketones under controlled conditions. A notable method described in the literature includes a two-step process that yields high purity and yield . This efficient synthesis is crucial for facilitating further research into its biological applications.

Anticancer Properties

Me4cyclam has been investigated for its potential as an anticancer agent. Studies have shown that metal complexes derived from Me4cyclam exhibit cytotoxic effects against various cancer cell lines. For instance, nickel(II) complexes of Me4cyclam have demonstrated significant activity against human breast cancer cells by inducing apoptosis . The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Antiviral Activity

Recent research has highlighted the antiviral properties of Me4cyclam derivatives. In particular, macrocyclic compounds incorporating Me4cyclam have been evaluated as inhibitors of HIV-1 protease. One study reported that these compounds exhibited potent inhibitory activity with IC50 values in the nanomolar range . The structural flexibility and ability to form stable complexes with the enzyme are believed to contribute to their effectiveness.

Antibacterial Activity

The antibacterial properties of Me4cyclam derivatives have also been explored. For example, copper(II) complexes formed with Me4cyclam showed remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism is thought to involve disruption of bacterial cell membranes and interference with essential metabolic processes.

Case Studies

- Anticancer Activity : A study involving nickel(II) complexes of Me4cyclam demonstrated significant cytotoxicity against various cancer cell lines. The complexes were shown to induce apoptosis through ROS generation.

- Antiviral Activity : Research on HIV-1 protease inhibitors based on Me4cyclam revealed compounds with IC50 values as low as 2.0 nM. These findings suggest potential for therapeutic applications in HIV treatment.

- Antibacterial Activity : A series of studies indicated that copper(II)-Me4cyclam complexes exhibited superior antibacterial properties compared to traditional antibiotics like streptomycin. These compounds were effective against resistant strains such as MRSA.

Data Summary Table

| Activity Type | Mechanism | Key Findings |

|---|---|---|

| Anticancer | Induction of apoptosis via ROS | Significant cytotoxicity against breast cancer cells |

| Antiviral | Inhibition of HIV-1 protease | Potent inhibitors with IC50 values < 5 nM |

| Antibacterial | Disruption of cell membranes | Effective against MRSA and other resistant bacteria |

特性

IUPAC Name |

1,4,7,10-tetramethyl-1,4,7,10-tetrazacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N4/c1-13-5-7-14(2)9-11-16(4)12-10-15(3)8-6-13/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYFDKOQURBOGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CCN(CCN(CC1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10227165 | |

| Record name | 1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76282-33-2 | |

| Record name | 1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76282-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076282332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。